N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide
CAS No.: 1226439-76-4
Cat. No.: VC11981359
Molecular Formula: C19H22ClN3O3S
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226439-76-4 |
|---|---|
| Molecular Formula | C19H22ClN3O3S |
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | 4-N-(3-chloro-4-methoxyphenyl)-1-N-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide |
| Standard InChI | InChI=1S/C19H22ClN3O3S/c1-26-17-5-4-14(11-16(17)20)22-18(24)13-6-8-23(9-7-13)19(25)21-12-15-3-2-10-27-15/h2-5,10-11,13H,6-9,12H2,1H3,(H,21,25)(H,22,24) |
| Standard InChI Key | VBLJYQCYWWNYDO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)NCC3=CC=CS3)Cl |
Introduction
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the piperidine dicarboxamide backbone, followed by the introduction of the thiophen-2-ylmethyl and 3-chloro-4-methoxyphenyl groups. Characterization would involve techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the structure.
Potential Biological Activities
While specific data on this compound is not available, similar compounds have shown potential in various biological assays. For example, compounds with piperidine and thiophene rings have been explored for their antimicrobial and anticancer properties . The presence of a chloro-methoxyphenyl group could also contribute to biological activity, as seen in other pharmaceutical compounds.
Research Findings and Future Directions
Given the lack of direct research findings on N4-(3-chloro-4-methoxyphenyl)-N1-[(thiophen-2-yl)methyl]piperidine-1,4-dicarboxamide, future studies could focus on its synthesis, characterization, and biological evaluation. This could involve in vitro assays to assess antimicrobial, anticancer, or other potential pharmacological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume